molecular formula C19H18N4O2 B11129508 N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B11129508
M. Wt: 334.4 g/mol
InChI Key: QBLAUDMURXGIDH-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a methyl group at position 1, a phenyl group at position 3, and a carboxamide moiety at position 5 of the pyrazole ring. The carboxamide is attached to a phenyl ring substituted with an acetylamino group at the meta position.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-methyl-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C19H18N4O2/c1-13(24)20-15-9-6-10-16(11-15)21-19(25)18-12-17(22-23(18)2)14-7-4-3-5-8-14/h3-12H,1-2H3,(H,20,24)(H,21,25)

InChI Key

QBLAUDMURXGIDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the acetylamino and phenyl groups. One common method involves the reaction of 3-(acetylamino)phenylhydrazine with 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The compound’s uniqueness becomes evident when compared to structurally related pyrazole derivatives. Below is a detailed analysis of its distinguishing features and biological relevance relative to analogs.

Structural and Functional Group Variations

Key Comparisons :

Compound Name Structural Features Biological Activity (IC₅₀, µM) Key Differences from Target Compound
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide Acetyl group at para position on phenyl ring Anticancer: 10 Acetyl position alters target selectivity
N-(3-acetylphenyl)-4-methylbenzenesulfonamide Sulfonamide instead of carboxamide; lacks pyrazole ring Anti-inflammatory: 15 Different pharmacophore; reduced H-bonding
N-(2-aminophenyl)-3-phenyl-1H-pyrazole-5-carboxamide Amino group instead of acetylamino; simpler structure Not reported Lacks acetyl group; lower metabolic stability
N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide Additional phenyl group at pyrazole position 1 Not reported Increased steric bulk; potential pharmacokinetic challenges
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide Thiophene ring replaces phenyl; carbamoyl group Antimicrobial: 20 Heterocycle substitution alters electronic properties
Physicochemical Properties
  • Lipophilicity : The phenyl and acetyl groups contribute to moderate logP values, balancing membrane permeability and aqueous solubility. This contrasts with more polar analogs like N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, where the thiophene ring may reduce solubility .
  • Metabolic Stability: The acetylamino group resists rapid hydrolysis compared to primary amines, extending half-life in biological systems .

Biological Activity

N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound that belongs to the pyrazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article focuses on the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C16H16N4O
  • Molecular Weight : 284.32 g/mol
  • IUPAC Name : this compound

This structure features a pyrazole ring substituted with an acetylamino group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF73.79Induction of apoptosis
A54926.00Inhibition of cell proliferation
Hep-23.25Cytotoxicity via cell cycle arrest
NCI-H4600.39Autophagy induction without apoptosis

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in various cancer cell lines, leading to programmed cell death.
  • Cell Cycle Arrest : It can interfere with the cell cycle, thereby inhibiting cancer cell proliferation.
  • Autophagy : Certain derivatives induce autophagy, a process that can lead to cancer cell death without triggering apoptosis.

Case Studies

Several studies have reported on the efficacy of pyrazole derivatives in preclinical models:

  • A study by Bouabdallah et al. demonstrated significant cytotoxic effects against Hep-2 and P815 cancer cell lines with an IC50 of 3.25 mg/mL, indicating strong potential for further development as an anticancer drug .
  • Wei et al. evaluated ethyl derivatives of pyrazole and found that one compound inhibited A549 growth with an IC50 of 26 µM, showcasing the importance of structural modifications in enhancing biological activity .

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